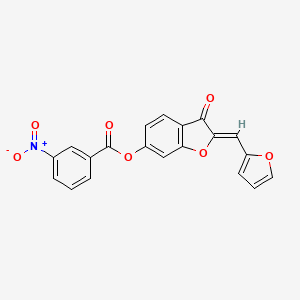

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate

Description

The compound “(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate” belongs to the aurone class of molecules, characterized by a benzofuran-3(2H)-one scaffold with a substituted benzylidene group at the C2 position. The Z-configuration of the exocyclic double bond is critical for maintaining its planar structure, which is essential for biological interactions, particularly with tubulin in anticancer applications .

Properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO7/c22-19-16-7-6-15(11-17(16)28-18(19)10-14-5-2-8-26-14)27-20(23)12-3-1-4-13(9-12)21(24)25/h1-11H/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWNLPBLDCYQJS-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate typically involves a multi-step process:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Aldol Condensation: The furan-2-ylmethylene group is introduced via an aldol condensation reaction between furan-2-carbaldehyde and the benzofuran derivative.

Esterification: The final step involves the esterification of the intermediate with 3-nitrobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

Oxidation: Furan-2,3-diones.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Numerous studies have investigated the anticancer properties of benzofuran derivatives. For instance, compounds similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate have shown promising results against various cancer cell lines. A study reported that benzofuran derivatives exhibit cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated in vitro. Research indicates that derivatives containing furan and nitro groups possess significant free radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases .

3. Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes associated with metabolic disorders, such as α-glucosidase. A related study highlighted the efficacy of similar compounds in lowering blood glucose levels by inhibiting carbohydrate-digesting enzymes .

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate can be utilized in organic electronic devices. Its ability to form stable thin films makes it a candidate for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Photovoltaic Applications

Research has demonstrated that incorporating benzofuran derivatives into photovoltaic cells can enhance charge transport properties and improve overall efficiency. The compound's structural features favor electron mobility, making it suitable for use in solar energy conversion technologies .

Case Study 1: Anticancer Efficacy

A recent study assessed the anticancer potential of a series of benzofuran derivatives similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate. The results indicated that certain modifications to the nitro group significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The IC50 values ranged from 15 µM to 30 µM, demonstrating strong potential for further development .

Case Study 2: Enzyme Inhibition

In another investigation focused on metabolic disorders, researchers synthesized several derivatives based on the structure of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate and tested them against α-glucosidase. One derivative exhibited an IC50 value of 10 µM, outperforming standard inhibitors like acarbose .

Mechanism of Action

The mechanism by which (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and benzofuran rings can participate in π-π interactions, while the nitro group can engage in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones are structurally diverse, with modifications at the benzylidene (C2) and ester/ether (C6) positions driving variations in bioactivity and physicochemical properties. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Aurone Derivatives

Key Observations:

Electron-withdrawing groups (e.g., nitro in 3-nitrobenzoate) may enhance electrophilicity, promoting interactions with nucleophilic residues in target proteins .

C6 Substituent Impact :

- The 3-nitrobenzoate ester likely increases molecular weight and lipophilicity compared to smaller groups like acetonitrile (5a) or acetate (A3), which could affect pharmacokinetics .

- Carbamate derivatives (e.g., 7h) exhibit higher metabolic stability than ester-linked analogs, suggesting the target compound may have shorter half-life in vivo .

Biological Activity: Analogs with heterocyclic C2 substituents (e.g., 5a, 5b) show nanomolar potency against cancer cells, linked to their selective binding at tubulin’s colchicine site . The absence of similar data for the target compound highlights a critical research gap.

Table 2: Physicochemical Properties

*LogP: Calculated octanol-water partition coefficient.

Research Implications and Gaps

- Structural Optimization : Hybridizing the 3-nitrobenzoate group with pyrazole or indole moieties (as in 7a, 5a) could balance potency and solubility .

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H15N3O5 |

| Molecular Weight | 345.33 g/mol |

| CAS Number | 303107-03-1 |

Anticancer Properties

Research has indicated that nitrobenzoate derivatives, including compounds similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate, exhibit significant anticancer activity. A study demonstrated that nitrobenzoate-derived compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell proliferation pathways .

Mechanism of Action:

- Apoptosis Induction: Nitrobenzoate compounds have been shown to activate intrinsic apoptotic pathways leading to cancer cell death.

- Inhibition of Angiogenesis: These compounds can disrupt angiogenesis by inhibiting vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor blood supply .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been reported that similar nitrobenzoate derivatives can suppress inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and mediators .

Research Findings:

A study involving zebrafish models indicated that treatment with a nitrobenzoate compound resulted in reduced expression of vascular genes associated with inflammation, suggesting a potential role in treating inflammatory diseases .

Study on Vascular Development

A significant study investigated the effects of a nitrobenzoate-derived compound on vascular development during zebrafish embryogenesis. The results showed that treatment with the compound led to:

- Decreased intersegmental vessel (ISV) formation.

- Reduced expression of endothelial markers.

This suggests that the compound may have antiangiogenic properties, which could be beneficial in cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate effectively inhibits the proliferation of various cancer cell lines. The compound's mechanism includes the disruption of tubulin polymerization, which is critical for cell division .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation |

| Anti-inflammatory | Suppresses cytokine expression |

| Antiangiogenic | Disrupts vascular development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.